molecular formula C16H21FN2O6 B1445363 N,N-Bis-boc-5-fluoro-2-nitro-phenylamine CAS No. 1352302-86-3

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine

Cat. No. B1445363
CAS RN: 1352302-86-3
M. Wt: 356.35 g/mol
InChI Key: FFMQJSXRJPHACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is a molecule that has gained considerable attention in recent years due to its potential applications. It has a molecular formula of C16H21FN2O6 and a molecular weight of 356.35 g/mol .


Physical And Chemical Properties Analysis

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine has a molecular weight of 356.35 g/mol . The specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Radiosynthesis in PET Imaging

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is used in the synthesis of [18 F]MK-6240, a PET radiotracer for imaging neurofibrillary tangles in vivo. This process simplifies synthesis by eliminating the need for acidic deprotection, improving yield and purity for human and animal PET studies (Hopewell et al., 2019).

Organometallic Complexes Synthesis

It plays a role in the synthesis of ortho-furan-substituted N,N-phenyl α-diimine ligands. These ligands have applications in the creation of organometallic complexes with potential uses in catalysis and material science (Ionkin & Marshall, 2004).

Nitro-Mannich Reaction Catalyst

This compound is involved in catalyzing the nitro-Mannich reaction of isatin-derived N-Boc ketimines. This process is crucial for constructing chiral quaternary aminocarbon centers in organic synthesis (Arai, Matsumura, & Masu, 2014).

In Vivo Imaging with Fluorescent Nanoparticles

In the field of nanotechnology, N,N-Bis-boc-5-fluoro-2-nitro-phenylamine contributes to the synthesis of near-infrared fluorescent nanoparticles. These nanoparticles are used for high-resolution biological imaging, offering advantages like sharp NIR emission and good photostability (Geng et al., 2014).

Protecting and Activating Thiol Function

It is used in the protection and activation of thiol functions in cysteine, a significant step in peptide chemistry. This approach offers selectivity and resistance to various chemical conditions, important for synthesizing specific peptide structures (Matsueda, Kimura, Kaiser, & Matsueda, 1981).

Synthesis of Fluoride Anion Recognition Compounds

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is instrumental in synthesizing compounds that can recognize fluoride anions. These compounds have potential applications in sensing and environmental monitoring due to their specific interactions with fluoride anions (Cao, Liu, Zhang, & Li, 2009).

properties

IUPAC Name

tert-butyl N-(5-fluoro-2-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)12-9-10(17)7-8-11(12)19(22)23/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMQJSXRJPHACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis-boc-5-fluoro-2-nitro-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Bis-boc-5-fluoro-2-nitro-phenylamine
Reactant of Route 2
Reactant of Route 2
N,N-Bis-boc-5-fluoro-2-nitro-phenylamine
Reactant of Route 3
Reactant of Route 3
N,N-Bis-boc-5-fluoro-2-nitro-phenylamine
Reactant of Route 4
Reactant of Route 4
N,N-Bis-boc-5-fluoro-2-nitro-phenylamine
Reactant of Route 5
Reactant of Route 5
N,N-Bis-boc-5-fluoro-2-nitro-phenylamine
Reactant of Route 6
Reactant of Route 6
N,N-Bis-boc-5-fluoro-2-nitro-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.